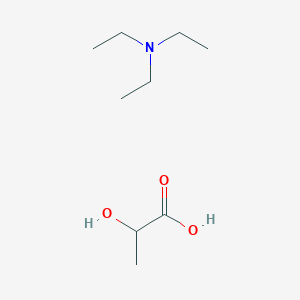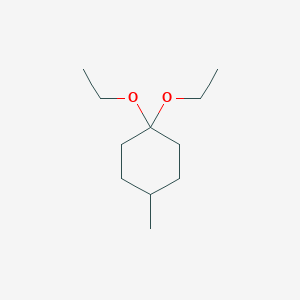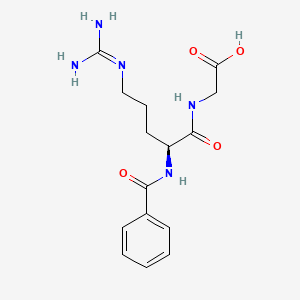
Glycine, N-(N2-benzoyl-L-arginyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(N2-benzoyl-L-arginyl)- is a dipeptide compound formed by the combination of glycine and N2-benzoyl-L-arginine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N2-benzoyl-L-arginyl)- typically involves the reaction of benzoyl-CoA with glycine. This reaction is catalyzed by the enzyme glycine N-benzoyltransferase, resulting in the formation of N-benzoylglycine . The reaction conditions often include the presence of a base to neutralize the acidic by-products and maintain the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using glycine N-benzoyltransferase. The process can be optimized by controlling factors such as temperature, pH, and substrate concentrations to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-(N2-benzoyl-L-arginyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to more reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Glycine, N-(N2-benzoyl-L-arginyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and enzymatic catalysis.
Biology: It serves as a substrate in enzymatic studies and helps in understanding protein synthesis and metabolism.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in modulating neurotransmission and its potential use in drug development.
Industry: It is used in the production of various biochemical reagents and as a precursor in the synthesis of more complex molecules
Wirkmechanismus
The mechanism of action of Glycine, N-(N2-benzoyl-L-arginyl)- involves its interaction with specific molecular targets and pathways. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors, which are part of the Cys-loop superfamily of ligand-gated ion channels. This binding results in the opening of chloride channels, leading to hyperpolarization of the neuronal membrane and inhibition of excitatory neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arginyl-Glycine: A dipeptide similar to Glycine, N-(N2-benzoyl-L-arginyl)-, but without the benzoyl group.
Hippuric Acid (Benzoyl Glycine): Another compound formed by the combination of glycine and benzoic acid, used as a biomarker and in various biochemical studies.
Uniqueness
Glycine, N-(N2-benzoyl-L-arginyl)- is unique due to the presence of both glycine and N2-benzoyl-L-arginine, which imparts distinct chemical and biological properties. Its ability to interact with specific receptors and enzymes makes it valuable in various research applications.
Eigenschaften
CAS-Nummer |
52162-15-9 |
|---|---|
Molekularformel |
C15H21N5O4 |
Molekulargewicht |
335.36 g/mol |
IUPAC-Name |
2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H21N5O4/c16-15(17)18-8-4-7-11(14(24)19-9-12(21)22)20-13(23)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,19,24)(H,20,23)(H,21,22)(H4,16,17,18)/t11-/m0/s1 |
InChI-Schlüssel |
ORAVBLRNTRNKCT-NSHDSACASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




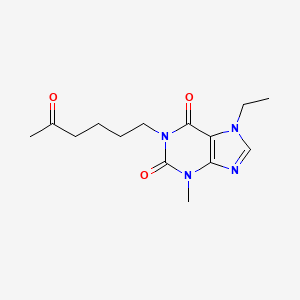
![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)
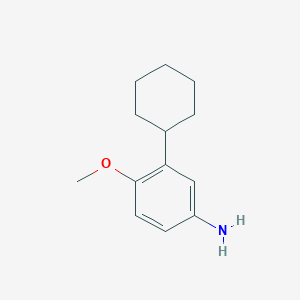

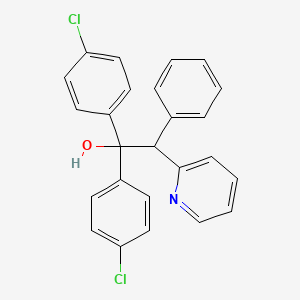
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14643698.png)
![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)
![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
![6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14643737.png)

